

An In-Depth Technical Guide to Benzene, 1-methoxy-4-phenoxy-

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzene, 1-methoxy-4-phenoxy-

Cat. No.: B154267

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Prepared by: Gemini, Senior Application Scientist

Introduction

Benzene, 1-methoxy-4-phenoxy-, also known as 4-phenoxyanisole or p-methoxyphenyl phenyl ether, is a diaryl ether of significant interest in the fields of organic synthesis and medicinal chemistry.^{[1][2]} Its structure, featuring a methoxy-substituted phenyl ring linked to a phenoxy group via an ether bond, provides a versatile scaffold for the development of more complex molecules. This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

The compound is identified by the CAS Registry Number 1655-69-2.^{[1][2]} Its molecular formula is $C_{13}H_{12}O_2$, corresponding to a molecular weight of 200.23 g/mol.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Benzene, 1-methoxy-4-phenoxy-** is presented in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.

| Property | Value | Source(s) |
|-------------------|---|--------------------------|
| Molecular Formula | C ₁₃ H ₁₂ O ₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| CAS Number | 1655-69-2 | [1][2] |
| IUPAC Name | 1-methoxy-4-phenoxybenzene | [1] |
| Synonyms | 4-phenoxyanisole, p-methoxydiphenyl ether, p-methoxyphenyl phenyl ether | [1][2] |
| Appearance | Clear liquid | Inferred from properties |
| Melting Point | -10 °C | Data from supplier |
| Boiling Point | 295.4 °C at 760 mmHg | Data from supplier |
| Density | 1.088 g/cm ³ | Data from supplier |
| Flash Point | 116.5 °C | Data from supplier |
| Refractive Index | 1.558 | Data from supplier |

Synthesis and Manufacturing

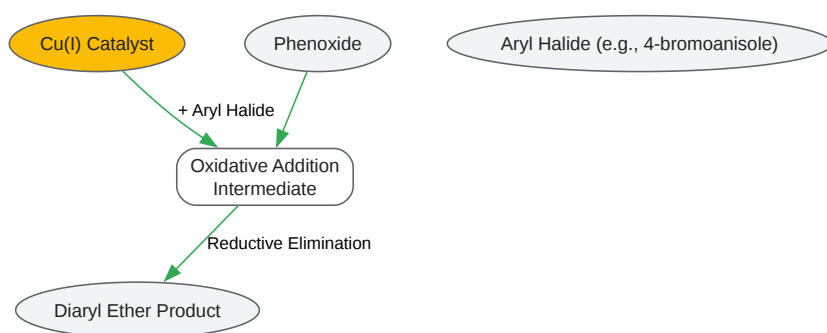
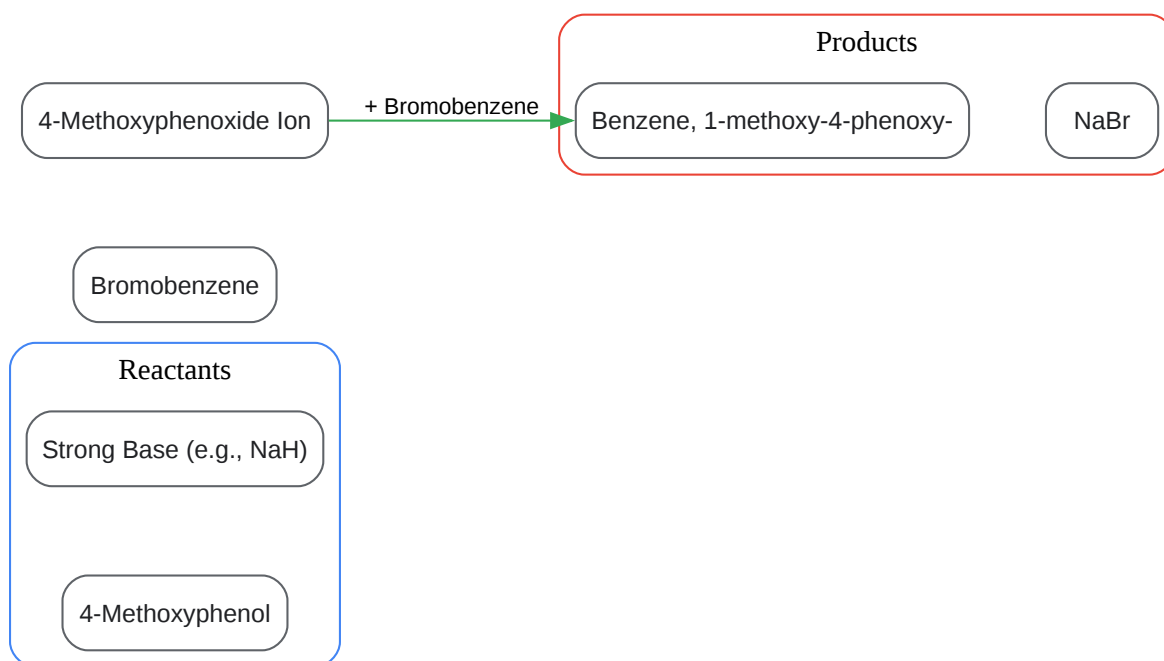
The synthesis of **Benzene, 1-methoxy-4-phenoxy-** is primarily achieved through nucleophilic substitution reactions that form the diaryl ether linkage. The two most common and industrially relevant methods are the Williamson Ether Synthesis and the Ullmann Condensation.

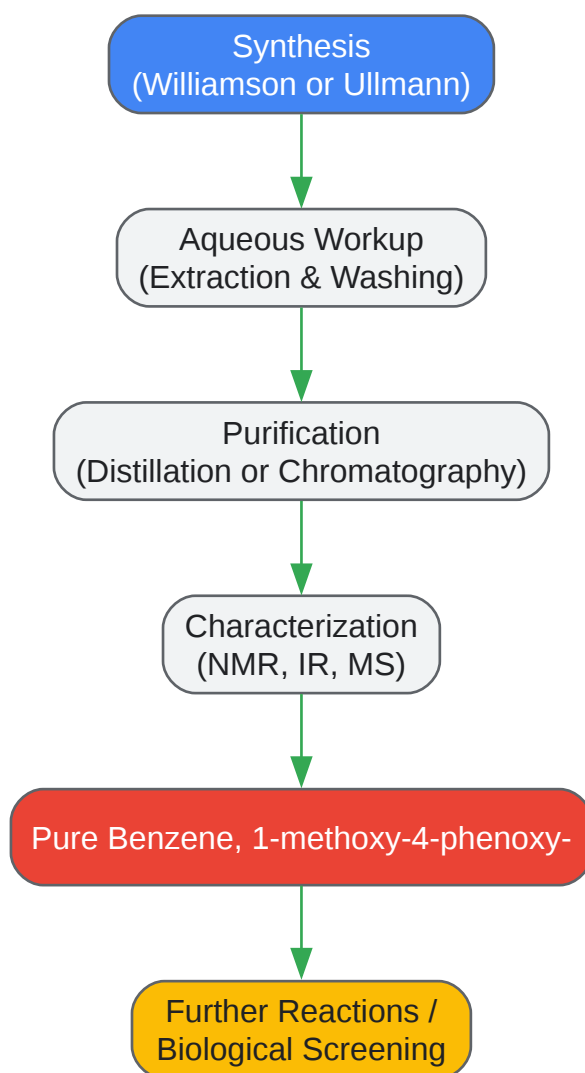
Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In the context of synthesizing **Benzene, 1-methoxy-4-phenoxy-**, this involves the reaction of a phenoxide with an appropriate aryl halide, or more commonly, the reaction of 4-methoxyphenoxide with a phenyl halide. For optimal results, the reaction proceeds via an SN₂ mechanism, where the less sterically hindered partner serves as the electrophile.

Mechanism: The synthesis from 4-methoxyphenol and a phenyl halide (e.g., bromobenzene) involves two main steps:

- Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion.
- Nucleophilic Attack: The 4-methoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the phenyl halide, displacing the halide and forming the ether linkage.





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References

- 1. Benzene, 1-methoxy-4-phenoxy- | C₁₃H₁₂O₂ | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-4-phenoxy- [webbook.nist.gov]

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